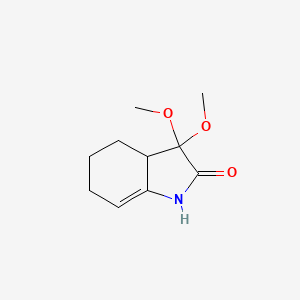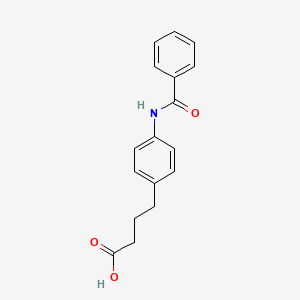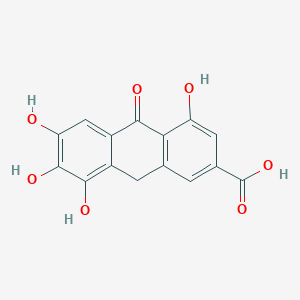![molecular formula C18H24NO3P B14274374 Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate CAS No. 153645-98-8](/img/structure/B14274374.png)
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a diethyl ester, with a (2-methylanilino)(phenyl)methyl substituent. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylanilino)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild heating conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl [(2-methylanilino)(phenyl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-nitrophenyl)methyl]phosphonate
- Diethyl [(2-chlorophenyl)methyl]phosphonate
- Diethyl [(4-methylanilino)(phenyl)methyl]phosphonate
Uniqueness
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is unique due to the presence of the (2-methylanilino) group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable tool in biochemical research .
Properties
CAS No. |
153645-98-8 |
|---|---|
Molecular Formula |
C18H24NO3P |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(16-12-7-6-8-13-16)19-17-14-10-9-11-15(17)3/h6-14,18-19H,4-5H2,1-3H3 |
InChI Key |
JSGVLBVPIVUMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
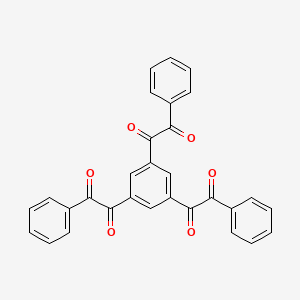
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
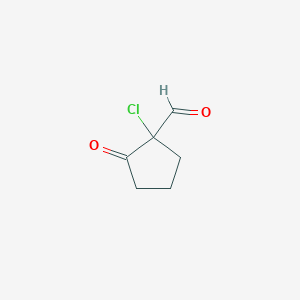
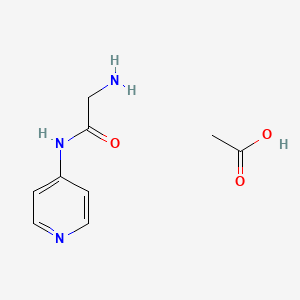
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)


